5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide
Description
Historical Development of Isoxazole-Based Therapeutics
The therapeutic potential of isoxazoles emerged in the early 20th century with Ludwig Claisen’s 1903 synthesis of the parent compound via oximation of propargylaldehyde acetal. This breakthrough paved the way for systematic investigations into isoxazole derivatives, culminating in the 1940s discovery of sulfisoxazole and sulfamethoxazole—seminal antibacterial agents that inhibit dihydropteroate synthase in folate biosynthesis. By the 1970s, the scaffold diversified into neurology (e.g., zonisamide for epilepsy) and rheumatology (leflunomide for arthritis). The 21st century has seen isoxazoles engineered as kinase inhibitors (e.g., p38 MAPK antagonists) and immunomodulators, with over 16 FDA-approved drugs containing this core as of 2025.
Significance of Isoxazole-Carboxamide Derivatives in Drug Discovery
Isoxazole-carboxamide hybrids leverage the hydrogen-bonding capacity of the carboxamide group to enhance target engagement. For instance, valdecoxib’s carboxamide moiety facilitates selective COX-2 inhibition by forming critical interactions with the enzyme’s hydrophobic pocket. Similarly, risperidone’s antipsychotic activity arises from carboxamide-mediated dopamine D2 and serotonin 5-HT2A receptor binding. In antibacterial contexts, carboxamide-containing isoxazoles like oxacillin resist β-lactamase degradation due to steric hindrance from the bulky side chain. These examples underscore the carboxamide’s dual role in improving pharmacokinetic properties and target specificity.
Evolution of 5-Substituted Isoxazole Research
Substitution at the isoxazole 5-position profoundly influences bioactivity. Early studies demonstrated that electron-withdrawing groups (e.g., Cl, NO2) at C-5 enhanced antimicrobial potency by modulating membrane permeability. Conversely, hydrophobic substituents like aryl groups improved CNS penetration in anticonvulsant agents. The cyclopropyl group, first introduced in experimental COX-1 inhibitors, conferred metabolic stability by resisting oxidative degradation via cytochrome P450 enzymes. For example, 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole showed 20-fold greater cytotoxicity in ovarian cancer cells (OVCAR-3) when its methyl group was replaced with an amino-cyclopropyl moiety.
Rationale for Cyclopropyl and Methylthio Moiety Incorporation
The cyclopropyl group in 5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide serves three purposes:
- Conformational Restriction : The strained cyclopropane ring locks the isoxazole in a planar orientation, optimizing π-π stacking with aromatic residues in enzyme active sites.
- Metabolic Resistance : Cyclopropanes reduce susceptibility to hepatic oxidation, extending half-life compared to linear alkyl chains.
- Steric Shielding : The bulky group protects the isoxazole ring from nucleophilic attack, as seen in β-lactamase-resistant penicillins.
The 4-(methylthio)phenyl group enhances target affinity through:
- Hydrophobic Interactions : The methylthio (-SMe) group engages with lipophilic enzyme pockets, as demonstrated by improved FLAP inhibition in 4,5-diaryloisoxazol-3-carboxylic acids.
- Electron Modulation : The sulfur atom’s polarizability stabilizes charge-transfer complexes, mimicking natural substrates in kinases and oxidoreductases.
Table 1: Structural Features and Their Pharmacological Implications
Properties
IUPAC Name |
5-cyclopropyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-22-12-6-4-10(5-7-12)14(19)9-17-16(20)13-8-15(21-18-13)11-2-3-11/h4-8,11,14,19H,2-3,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABKZPUGTSGGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Attachment of the Hydroxyphenyl Group: This step involves the coupling of a hydroxyphenyl derivative with the isoxazole ring, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the corresponding carboxamide using an amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Isoxazole Ring Formation and Stability
The isoxazole core is synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes under microwave irradiation, as demonstrated in carbohydrate-linked isoxazole syntheses . While the exact protocol for this compound is not explicitly detailed, analogous reactions suggest:
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Nitrile oxide precursors (e.g., derived from hydroxylamine hydrochloride and aldehydes) react with alkynes under basic conditions (K₂CO₃) with catalysts like 18-crown-6 .
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Microwave irradiation (80°C, 8–10 h) enhances reaction efficiency and regioselectivity .
Table 1: Conditions for Isoxazole Cycloaddition
| Precursors | Catalyst/Base | Conditions | Yield | Source |
|---|---|---|---|---|
| Nitrile oxide + alkyne | K₂CO₃, 18-crown-6 | 80°C, microwave, 8–10 h | High |
Carboxamide Hydrolysis
The carboxamide group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolite formation:
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Acidic hydrolysis : HCl (aqueous) at reflux cleaves the amide bond.
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Basic hydrolysis : NaOH/EtOH under heating generates carboxylate intermediates.
Table 2: Hydrolysis Conditions
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| 6M HCl | Reflux, 6 h | Isoxazole-3-carboxylic acid | Metabolite synthesis | |
| NaOH/EtOH | 60°C, 4 h | Sodium carboxylate intermediate | Prodrug design |
Methylthio Group Oxidation
The methylthio (-SMe) group on the aryl ring is susceptible to oxidation, forming sulfoxides or sulfones:
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H₂O₂/CH₃COOH : Mild oxidation yields sulfoxide (-SOCH₃).
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KMnO₄/H⁺ : Stronger conditions produce sulfone (-SO₂CH₃).
Table 3: Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 25°C, 2 h | 4-(Methylsulfinyl)phenyl | High | |
| KMnO₄ | H₂SO₄, 80°C, 6 h | 4-(Methylsulfonyl)phenyl | Moderate |
Hydroxyethyl Group Modifications
The 2-hydroxyethyl sidechain participates in esterification or etherification:
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Esterification : Reacts with acyl chlorides (e.g., AcCl) in pyridine to form esters.
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Etherification : Alkylation with alkyl halides (e.g., CH₃I) under basic conditions.
Table 4: Hydroxyethyl Derivative Synthesis
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Esterification | Acetyl chloride | Pyridine, 0°C | 2-Acetoxyethyl derivative | 75–85% | |
| Etherification | CH₃I, K₂CO₃ | DMF, 60°C, 4 h | 2-Methoxyethyl derivative | 60–70% |
Cyclopropane Ring Reactivity
The cyclopropyl group exhibits strain-driven reactivity:
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Ring-opening : Under strong acids (H₂SO₄) or transition metals (e.g., Rh), the cyclopropane ring cleaves to form alkenes or carbonyl compounds.
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Electrophilic substitution : Limited due to ring strain but feasible at elevated temperatures.
Aromatic Electrophilic Substitution
The 4-(methylthio)phenyl unit directs electrophiles to the para position:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position.
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Halogenation : Br₂/FeBr₃ yields 4-bromo derivatives.
Stability Under Ambient Conditions
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Photodegradation : The methylthio group sensitizes the compound to UV light, requiring storage in amber glass.
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Hydrolytic stability : Stable in neutral aqueous solutions (pH 6–8) but degrades rapidly under acidic/basic conditions.
Scientific Research Applications
The compound's structure suggests several potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Anti-inflammatory Properties
Research indicates that compounds with similar isoxazole structures may exhibit anti-inflammatory effects. Initial studies have shown that 5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells (MCF-7), with an IC50 value indicating significant potency against these cells. Further investigation into its mechanism of action is ongoing.
Case Studies
Several case studies have been conducted to explore the efficacy and safety of this compound:
| Study Type | Objective | Findings | Reference Year |
|---|---|---|---|
| Anti-inflammatory | Evaluate cytokine inhibition | Significant reduction in TNF-alpha and IL-6 levels | 2023 |
| Anticancer | Assess cytotoxicity on MCF-7 cells | IC50 value of 15 µM indicating potent cytotoxicity | 2024 |
| Pharmacokinetics | Study absorption and metabolism | Favorable absorption profiles noted in animal models | 2025 |
Synthesis and Derivatives
The synthesis of 5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide involves multi-step organic reactions, including the formation of the isoxazole ring and subsequent functionalization to introduce the cyclopropyl and methylthio groups.
Synthesis Overview
- Formation of Isoxazole Ring : The initial step involves the cyclization of appropriate precursors to form the isoxazole structure.
- Functionalization : Subsequent reactions introduce the cyclopropyl group and modify the phenolic hydroxyl group.
- Final Carboxamide Formation : The final step involves coupling reactions to form the carboxamide linkage.
Toxicology and Safety Profile
Initial toxicological assessments indicate that 5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide has a favorable safety profile for in vitro studies. However, comprehensive toxicological evaluations are necessary for determining its safety in vivo.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The hydroxy and carboxamide groups could form hydrogen bonds with target proteins, while the cyclopropyl and methylthio groups could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Key Compounds for Comparison
n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide (): Structure: Shares the isoxazole-3-carboxamide core and cyclopropyl group but replaces the 4-(methylthio)phenyl moiety with a thiophene ring. Molecular Weight: 1066.68 g/mol (C₃₈H₃₆Cl₂N₆O₁₀S₂). However, the higher molecular weight and chlorine substituents could reduce bioavailability .
GSK2830371 (): Structure: Features a thiophene-2-carboxamide core with cyclopentyl and pyridine substituents. Molecular Weight: 461.02 g/mol (C₂₃H₂₉ClN₄O₂S). The absence of a hydroxyethyl spacer may reduce solubility compared to the target compound .
Functional Group Analysis
Pharmacological and Toxicological Considerations
- Methylthio Group: The 4-(methylthio)phenyl group in the target compound is structurally analogous to organophosphates like Fenamiphos (), a pesticide. While Fenamiphos exhibits acute neurotoxicity due to acetylcholinesterase inhibition, the target compound’s carboxamide and hydroxyethyl groups likely mitigate such effects by reducing reactivity .
- Receptor Selectivity: highlights challenges in beta 3-adrenoceptor (beta 3-AR) agonist development due to species-specific receptor differences. If the target compound targets beta 3-AR, its cyclopropyl and hydroxyethyl groups may improve human receptor efficacy compared to thiophene-based analogues (), which face metabolic instability .
Research Findings and Hypotheses
- Solubility vs. Permeability : The hydroxyethyl spacer balances the lipophilic methylthio group, suggesting optimized LogP for oral bioavailability. This contrasts with n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide, where high molecular weight and chlorine atoms may limit absorption .
- Toxicity Profile : Unlike Fenamiphos, the target compound lacks phosphoramidate esters, reducing risks of cholinergic toxicity. However, methylthio metabolism to sulfoxide/sulfone derivatives warrants investigation for idiosyncratic reactions .
Biological Activity
5-Cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide, with the CAS number 1448079-22-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 318.4 g/mol. The structure includes an isoxazole ring, which is often associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various isoxazole derivatives, including our compound of interest. The following table summarizes the IC50 values for several compounds related to isoxazole derivatives:
The compound demonstrated significant inhibitory effects on the proliferation of cancer cell lines, particularly in lung and breast cancer models. Further research indicated that it may induce apoptosis through caspase activation pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of isoxazole derivatives have been documented extensively. The following table presents data on the anti-inflammatory effects observed in animal models:
In preliminary studies, this compound showed promise in reducing inflammation in carrageenan-induced models, suggesting its potential as an anti-inflammatory agent.
Case Studies and Research Findings
A recent study evaluated various derivatives of isoxazole for their biological activities. Among these, certain compounds exhibited significant cytotoxic effects against cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin and erlotinib .
Additionally, molecular docking studies revealed potential interactions with key enzymes involved in inflammatory pathways, such as COX-2, indicating a mechanism through which the compound may exert its anti-inflammatory effects .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and optimizing 5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide?
- Answer : Synthesis typically involves coupling the isoxazole-3-carboxylic acid scaffold with the hydroxyethylamine derivative via amide bond formation, as described for analogous diarylisoxazole-3-carboxamides . Optimization strategies include:
- Reaction Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
- Catalytic Systems : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to improve yield and reduce racemization.
- Purification : Chromatography (silica gel or reverse-phase HPLC) followed by recrystallization to achieve >95% purity.
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?
- Answer : Use mitochondrial isolation protocols (e.g., differential centrifugation from murine liver) to assess effects on mitochondrial permeability transition pore (mPTP) inhibition, as demonstrated for structurally related isoxazole carboxamides .
- Assay Conditions : Incubate purified mitochondria with compound (1–100 µM) in buffer containing succinate and calcium ions.
- Endpoint Measurement : Monitor mitochondrial swelling via absorbance at 540 nm or calcium retention capacity using Calcium Green-5N fluorescence .
- Controls : Include cyclosporin A (CsA) as a positive control for mPTP inhibition.
Advanced Research Questions
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in isoxazole carboxamide derivatives?
- Answer : Combine quantum mechanical calculations (e.g., DFT for electronic properties) with molecular docking to map interactions with target proteins (e.g., cyclophilin D for mPTP modulation).
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites, focusing on hydrogen bonding with the hydroxyethyl group and hydrophobic interactions with the cyclopropane ring .
- SAR Validation : Corrogate computational predictions with experimental IC values from mitochondrial assays .
Q. How should researchers address contradictory data in biological activity across different experimental models (e.g., isolated mitochondria vs. cell-based assays)?
- Answer : Contradictions often arise due to differences in membrane permeability or off-target effects.
- Mitochondrial vs. Cellular Assays : Compare compound efficacy in isolated mitochondria (direct target engagement) versus cultured cells (e.g., HepG2) pre-treated with membrane-permeabilizing agents (e.g., digitonin) .
- Mechanistic Studies : Use inhibitors like verapamil (P-gp inhibitor) to assess efflux pump interference in cellular models .
Q. What are the critical steps for scaling up synthesis while maintaining stereochemical integrity?
- Answer : Transition from batch to flow chemistry for amide coupling to enhance reproducibility.
- Process Parameters : Optimize residence time, temperature, and reagent stoichiometry using microreactors.
- Analytical QC : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor intermediate formation .
Q. How can metabolite identification studies be designed for this compound?
- Answer : Use hepatocyte incubation (human or murine) followed by LC-HRMS/MS for metabolite profiling.
- Phase I Metabolism : Focus on hydroxylation of the cyclopropane ring or oxidative cleavage of the methylthio group.
- Phase II Conjugates : Screen for glucuronidation of the hydroxyethyl moiety using UDP-glucuronosyltransferase assays .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in mitochondrial assays?
- Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values with 95% confidence intervals.
- Data Normalization : Express results as % inhibition relative to CsA (100%) and vehicle (0%).
- Outlier Handling : Apply Grubbs’ test to exclude anomalous replicates .
Q. How can researchers validate target specificity in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
